4-(N,N-Dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxylic acid
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Overview
Description
4-(N,N-Dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxylic acid is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a furan ring substituted with dimethylsulfamoyl and carboxylic acid groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-Dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring, followed by the introduction of the dimethylsulfamoyl group through sulfonation reactions. The carboxylic acid group is then introduced via carboxylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(N,N-Dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
4-(N,N-Dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(N,N-Dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The furan ring may also participate in binding interactions with biological molecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
- 4-(Methanesulfonyl)phenylboronic acid
- 4-(Methylthio)phenylboronic acid
Uniqueness
4-(N,N-Dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxylic acid is unique due to its specific combination of functional groups and the presence of the furan ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
716361-62-5 |
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Molecular Formula |
C9H13NO5S |
Molecular Weight |
247.27 g/mol |
IUPAC Name |
4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxylic acid |
InChI |
InChI=1S/C9H13NO5S/c1-5-7(9(11)12)8(6(2)15-5)16(13,14)10(3)4/h1-4H3,(H,11,12) |
InChI Key |
MJNZOQYJGMIVAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(O1)C)S(=O)(=O)N(C)C)C(=O)O |
Origin of Product |
United States |
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